molecular formula C12H15NO4 B1347167 2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid CAS No. 32392-58-8

2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid

Cat. No. B1347167
CAS RN: 32392-58-8
M. Wt: 237.25 g/mol
InChI Key: REFMTLIXGKZVDF-UHFFFAOYSA-N
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Description

2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid, also known as 2-DHMIA, is a naturally occurring organic compound found in some plants. It is a derivative of the amino acid lysine and is a member of the isoindolinone family of compounds. 2-DHMIA has been studied for its potential applications in medicine, agriculture, and biotechnology. It has also been used as a model compound for the study of organic synthesis and for the development of new organic synthesis techniques.

Scientific Research Applications

Crystal Structure and Molecular Interaction

The molecule 2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid, along with similar compounds, has been studied for its crystalline structure and molecular interactions. In the compound N‐Phthaloyl‐dl‐alanine, a related structure, the staggered conformation between the propanoic acid and phthaloyl moieties, along with centrosymmetric dimers linked by carboxyl O—H⋯O hydrogen bonds, highlights the potential for complex formation and interaction within crystalline matrices (Wheeler, Gordineer, & Deschamps, 2004).

Photoremovable Protecting Groups

1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share structural similarities with the molecule , have been identified as potential photoremovable protecting groups. These compounds demonstrate a cleavage mechanism under light exposure, making them suitable for applications requiring controlled release or activation of functional groups in chemical synthesis and material science (Literák, Hroudná, & Klán, 2008).

Multicomponent Reactions

The molecule's structural framework is conducive to multicomponent reactions, as evidenced by research involving similar compounds. For instance, a study on the reaction of l-proline, isatins, and methyl propiolates yielding unique nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles demonstrates the molecule's potential in constructing polyheterocyclic systems through multicomponent synthesis. Such processes are pivotal in the development of novel pharmaceuticals and complex organic molecules (Cao et al., 2019).

Material Science Applications

In material science, compounds with similar structural motifs to 2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid have been explored for their unique properties. For instance, MOF materials modified with uncoordinated triazolyl Lewis basic N atoms and acidic -COOH groups, akin to functional groups present in the molecule, showcase high adsorption amounts for light hydrocarbons and CO2. Such materials are promising for efficient gas separation and purification technologies, highlighting the potential application of similar compounds in environmental and industrial processes (Li et al., 2020).

properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h5-9H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFMTLIXGKZVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CCC(C3)C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311374
Record name SBB027586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid

CAS RN

32392-58-8
Record name NSC241988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB027586
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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